1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea

Lipophilicity Drug-likeness Permeability

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea (CAS 899968-95-7) is a synthetic, symmetrical bis-pyrimidine urea featuring a central propylthio linker. It belongs to the 4,6-dimethylpyrimidine-2-yl urea class, characterized by a pair of identical heteroaryl substituents appended to an N,N′-disubstituted urea core.

Molecular Formula C16H22N6OS
Molecular Weight 346.45
CAS No. 899968-95-7
Cat. No. B2739532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea
CAS899968-95-7
Molecular FormulaC16H22N6OS
Molecular Weight346.45
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)NCCCSC2=NC(=CC(=N2)C)C)C
InChIInChI=1S/C16H22N6OS/c1-10-8-11(2)19-14(18-10)22-15(23)17-6-5-7-24-16-20-12(3)9-13(4)21-16/h8-9H,5-7H2,1-4H3,(H2,17,18,19,22,23)
InChIKeyJMKRUWOSRXAUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea (CAS 899968-95-7): Procurement-Relevant Structural and Pharmacophore Profile


1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea (CAS 899968-95-7) is a synthetic, symmetrical bis-pyrimidine urea featuring a central propylthio linker. It belongs to the 4,6-dimethylpyrimidine-2-yl urea class, characterized by a pair of identical heteroaryl substituents appended to an N,N′-disubstituted urea core [1]. The compound has a molecular formula of C16H22N6OS, a molecular weight of 346.5 g/mol, a computed XLogP3 of 2.3, two hydrogen-bond donors, and six hydrogen-bond acceptors [1]. These physicochemical properties, combined with the dual pyrimidine pharmacophore, position this compound as a potential tool for structure–activity relationship (SAR) campaigns targeting kinases, antimicrobial enzymes, or plant-growth regulation pathways that have been associated with related 4,6-dimethylpyrimidine-2-yl derivatives [1].

Why Generic Substitution Fails for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea


Generic substitution among 4,6-dimethylpyrimidine-2-yl urea derivatives is not straightforward because small structural modifications—such as replacing one of the two dimethylpyrimidine rings with an unsubstituted pyrimidine or a monomethylpyrimidine—profoundly alter the molecule’s lipophilicity, hydrogen-bonding capacity, and steric bulk [1][2]. These changes can shift target binding, pharmacokinetic behavior, and even the dominant biological readout (e.g., antimicrobial vs. plant-growth modulation). The symmetrical bis(dimethylpyrimidine) architecture of CAS 899968-95-7 creates a unique spatial arrangement of four methyl groups and six H-bond acceptors that cannot be replicated by the simpler, more catalog-common mono-dimethyl analogs. Consequently, substituting the compound with a closely related but structurally distinct analog risks invalidating an SAR series or producing non‑comparable biological results [1][2].

Quantitative Differentiation Evidence for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea vs. Closest Analogs


Increased Lipophilicity (XLogP3) vs. Mono‑dimethylpyrimidine Analog

The symmetrical bis(4,6-dimethylpyrimidine) design raises the computed XLogP3 to 2.3, compared with a value of approximately 1.7 for the mono‑dimethyl analog 1-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea (CAS 900009-10-1), estimated by consensus log‑P algorithms [1][2]. This +0.6 log‑unit increase translates to roughly a four‑fold greater partition coefficient, which is expected to enhance passive membrane permeability.

Lipophilicity Drug-likeness Permeability

Elevated Hydrogen‑Bond Acceptor Count vs. Mono‑methylpyrimidine and Pyridine‑containing Analogs

With six hydrogen‑bond acceptors, the target compound presents two more acceptor sites than the common mono‑dimethylpyrimidine analog (4 acceptors) and one more than the pyridine‑containing analog 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea (5 acceptors) [1][2]. This heightened acceptor capacity can strengthen interactions with polar residues in enzyme active sites or nucleic acid grooves, potentially increasing binding affinity in systems where multiple H‑bonds are critical.

Hydrogen‑bonding Target engagement Solubility

Molecular Weight Advantage for Permeability‑Efflux Balance vs. Larger Heteroaryl Analogs

At 346.5 Da, the target compound resides comfortably below the 500 Da Ro5 threshold, yet carries sufficient mass to engage relatively large binding pockets. In contrast, analogs that incorporate bulkier heterocycles (e.g., benzo[d]oxazole) exceed 400 Da and risk elevated efflux‑transporter recognition [1]. This molecular‑weight sweet‑spot is a key differentiator for groups seeking orally bioavailable leads or central‑nervous‑system penetrant probes.

Molecular weight Drug‑likeness ADME

Reported Antimicrobial Screening Activity Comparable to Standard Antibiotics

In a preliminary antimicrobial disk‑diffusion screen conducted at 200 µg/mL, the target compound demonstrated zones of inhibition comparable to those of reference antibiotics against Gram‑positive and Gram‑negative bacterial strains [1]. While the data derive from a vendor‑summarized screening panel and lack full dose‑response MIC values, they suggest that the bis‑dimethylpyrimidine urea scaffold retains the broad‑spectrum antimicrobial potential previously documented for related thiourea derivatives [1][2].

Antimicrobial MIC Screening

Preferred Application Scenarios for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea Based on Quantitative Differentiation


Kinase-Focused Fragment‑Based or Hit‑to‑Lead Libraries

The symmetrical bis‑(4,6‑dimethylpyrimidine) scaffold mimics the well‑known ATP‑competitive kinase hinge‑binding motif. Its elevated hydrogen‑bond acceptor count (6 vs. 4–5 for common analogs) and moderate lipophilicity (XLogP3 = 2.3) make it a compelling starting fragment for generating potent, cell‑permeable kinase inhibitors [1]. Procurement for kinase library expansion is particularly justified when the screening cascade requires consistent permeability and robust synthetic tractability for parallel derivatization [1].

Antimicrobial SAR Expansion Based on Thiourea Lead Scaffolds

Given the documented broad‑spectrum antimicrobial activity of related N‑(4,6‑dimethylpyrimidin‑2‑yl)‑thiourea derivatives, this urea analog serves as a metabolically more stable surrogate for exploring the thiourea‑to‑urea SAR space [1]. The preliminary observation that the compound exhibits zones of inhibition comparable to reference antibiotics at 200 µg/mL supports its use as a core scaffold for systematic antimicrobial optimization, especially where thiourea metabolic liability or toxicity is a concern [1].

Plant Growth‑Regulation Probe Design

The 4,6‑dimethylpyrimidine‑2‑thiosubstituted subclass has shown pronounced plant growth‑stimulating activity in recent studies [1]. The symmetrical bis‑dimethylpyrimidine architecture of CAS 899968‑95‑7 offers a unique spatial arrangement that may further enhance auxin‑mimetic or cytokinin‑like properties. Researchers focused on agrochemical discovery or plant hormone mimetics can justify selection of this compound over mono‑heteroaryl analogs to maximize binding‑site complementarity in plant receptor targets [1][2].

Computational Docking and Comparative Molecular‑Field Analysis (CoMFA)

The well‑defined, symmetrical structure of CAS 899968‑95‑7, combined with its clean computed property profile (no undefined stereocenters, single rotatable bond register), makes it an ideal compound for validating docking algorithms or generating CoMFA/CoMSIA models [1]. Its distinct electrostatic and steric fields—driven by four methyl groups and six acceptor atoms—provide a richer comparative data point than smaller mono‑pyrimidine controls, enabling more robust QSAR model generation for pyrimidine‑based bioactive molecules [1].

Quote Request

Request a Quote for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.